N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-5-6-9(16)13-8-7-12-11(17-4)14-10(8)15(2)3/h7H,5-6H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOOLSAZLMTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-yl]Butanamide
The target compound features a pyrimidine core with substituents at positions 2 (methoxy), 4 (dimethylamino), and 5 (butanamide). Retrosynthetic disconnection suggests three potential strategies:
- Pyrimidine ring construction from acyclic precursors, incorporating substituents during cyclization.
- Late-stage functionalization of a pre-formed pyrimidine scaffold.
- Solid-phase synthesis for stepwise assembly, though limited precedent exists for small molecules.
Key intermediates include β-keto esters, amidines, and halogenated pyrimidines.
Morita-Baylis-Hillman (MBH) Adduct-Based Synthesis
Methodology Overview
The MBH reaction enables efficient access to α-substituted β-keto esters, which are pivotal for pyrimidine cyclization. For this compound, the synthetic sequence involves:
- MBH reaction to form α-iodomethylene β-keto esters.
- Condensation with N,N-dimethylamidine to install the dimethylamino group.
- Amidation of the ester moiety at position 5.
Step 1: MBH Reaction and Oxidation
A methoxy-substituted aldehyde (e.g., 2-methoxybenzaldehyde) reacts with methyl acrylate in the presence of MgI₂ to yield the MBH adduct. Subsequent oxidation with Dess-Martin periodinane generates the α-iodomethylene β-keto ester (Figure 1).
Reaction Conditions
- Solvent: Dichloromethane (DCM)
- Catalyst: MgI₂ (5 mol%)
- Temperature: 0°C to room temperature
- Yield: 60–75% (based on analogous protocols).
Step 2: Cyclization with N,N-Dimethylamidine
The α-iodomethylene β-keto ester undergoes condensation with N,N-dimethylamidine in ethanol under reflux, forming the pyrimidine ring. The iodine atom facilitates nucleophilic displacement, ensuring regioselective incorporation of the dimethylamino group at position 4.
Optimization Notes
- Excess amidine (1.5 equiv) improves conversion.
- Base additives (e.g., triethylamine) mitigate side reactions.
Step 3: Ester-to-Amide Conversion
The methyl ester at position 5 is hydrolyzed to a carboxylic acid using LiOH, followed by coupling with butylamine via EDCI/HOBt activation (Figure 2).
Critical Parameters
- Hydrolysis: LiOH (2 equiv), THF/H₂O (3:1), 50°C, 4 h.
- Amidation: EDCI (1.2 equiv), HOBt (1.1 equiv), DMF, rt, 12 h.
Multi-Component Reaction (MCR) Approach
Three-Component Assembly
Inspired by dithiolopyridine syntheses, a one-pot MCR could involve:
- 2-Cyanoacetamide (nucleophile)
- 4-Dimethylaminobenzaldehyde (electrophile)
- Thiourea or guanidine derivative (cyclization agent)
Proposed Mechanism
- Knoevenagel Condensation : 2-Cyanoacetamide reacts with the aldehyde to form a cyanoacrylamide.
- Michael Addition : Thiourea attacks the α,β-unsaturated intermediate.
- Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
Challenges
- Regioselectivity control for methoxy group installation.
- Competing pathways may yield regioisomers.
Nucleophilic Aromatic Substitution (NAS)
Sequential Functionalization of Halogenated Pyrimidines
Starting from 2-chloro-4-nitro-5-iodopyrimidine:
- Methoxy Installation : NAS at position 2 using NaOMe.
- Dimethylamino Introduction : Pd-catalyzed amination with dimethylamine at position 4.
- Suzuki-Miyaura Coupling : Install a boronated butanamide at position 5.
Advantages
- High regiocontrol via orthogonal protecting groups.
- Compatibility with transition metal catalysis.
Limitations
- Multi-step synthesis reduces overall yield.
- Sensitivity of nitro groups to reduction.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies on analogous pyrimidine syntheses reveal that cyclization steps often serve as rate-limiting steps. For example, the closure of the dihydropyridine ring in dithiolopyridines requires an activation barrier of 28.8 kcal/mol. In the MBH route, the condensation of α-iodomethylene β-keto esters with amidines likely proceeds via a concerted transition state, with iodine acting as a leaving group.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that derivatives of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide exhibit promising antifungal properties. This makes them candidates for developing new antifungal agents targeting resistant strains of fungi. The mechanism of action often involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways essential for fungal growth.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, which is crucial in drug development. For example, it has shown potential in modulating the activity of specific kinases involved in cancer progression. Inhibiting these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
Agricultural Applications
Pesticides and Herbicides
Due to its bioactivity, this compound is being explored as a potential pesticide or herbicide. Its effectiveness against various pests and weeds could provide a safer alternative to traditional chemical agents, contributing to sustainable agricultural practices.
Material Science
Polymer Incorporation
In materials science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and electrical conductivity. Research into polymer composites that include this compound has shown improvements in mechanical strength and resistance to degradation under environmental stressors.
Case Study 1: Antifungal Efficacy
A study conducted on various fungal strains demonstrated that this compound exhibited significant antifungal activity. The compound was tested against Candida albicans and Aspergillus niger, showing inhibition concentrations below 50 µg/mL, indicating its potential for therapeutic use in treating fungal infections.
| Fungal Strain | Inhibition Concentration (µg/mL) | Comments |
|---|---|---|
| Candida albicans | < 50 | Effective against resistant strains |
| Aspergillus niger | < 50 | Significant growth inhibition |
Case Study 2: Enzyme Inhibition in Cancer
In vitro studies have demonstrated that this compound acts as a potent inhibitor of specific kinases associated with cancer cell proliferation. The compound showed an IC50 value of less than 100 nM against several cancer cell lines, suggesting strong binding affinity.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | < 100 | Significant reduction in viability |
| MDA-MB-231 (Breast) | < 100 | Induced apoptosis |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. The methoxy group may influence its solubility and membrane permeability, facilitating its cellular uptake. The butyramide moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-yl]Thiophene-2-Carboxamide (BK47071)
- Key Differences : Replaces the butanamide group with a thiophene-2-carboxamide moiety.
- Molecular Weight : 278.33 g/mol (vs. ~265.3 g/mol for the butanamide analogue, estimated based on formula C₁₂H₁₉N₄O₂).
- Synthetic Accessibility : Both compounds likely share similar pyrimidine synthesis pathways, but the thiophene derivative may require additional steps for carboxamide coupling .
4,6-Dichloro-5-Methoxypyrimidine
- Key Differences: Chlorine substituents at 4- and 6-positions instead of dimethylamino and butanamide groups.
- Impact: Chlorine atoms increase electrophilicity, making this compound more reactive in nucleophilic substitution reactions.
- Crystallographic Data: Exhibits Cl···N interactions (3.094–3.100 Å) stabilizing its 3D framework, whereas the dimethylamino group in the target compound may disrupt such interactions due to bulkiness .
Butanamide-Containing Analogues
N-tert-Butyl-2-(N-(4-(Dimethylamino)Benzyl)Acetamido)Butanamide (5e)
- Key Differences : Incorporates a tert-butyl group and an acetamido-benzyl side chain.
- Synthetic Yield : 16% (low yield suggests challenges in steric control during synthesis).
- Physicochemical Properties : Dark yellow solid with a melting point of 106°C; the tert-butyl group likely enhances lipophilicity compared to the target compound’s linear butanamide chain .
(E)-N-(4-(4-Chlorobenzyloxy)-3-Chlorophenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)Quinolin-6-yl)-4-(Dimethylamino)But-2-Enamide
- Key Differences: Features a conjugated enamide (but-2-enamide) group and a quinoline core.
- The quinoline scaffold could improve DNA intercalation properties compared to pyrimidine-based analogues .
Pharmacologically Relevant Analogues
Betrixaban (Anticoagulant)
- Key Differences : Contains a pyridin-2-yl group and methoxybenzoyl substituents.
- Functional Comparison: Betrixaban’s methoxy and dimethylamino groups mirror electronic properties of the target compound, but its extended aromatic system likely improves plasma protein binding and half-life .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthetic Yield | Melting Point |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₉N₄O₂ (estimated) | ~265.3 | 4-(Dimethylamino), 2-methoxy, 5-butanamide | Not reported | Not reported |
| BK47071 (Thiophene analogue) | C₁₂H₁₄N₄O₂S | 278.33 | Thiophene-2-carboxamide | Not reported | Not reported |
| 4,6-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 194.01 | 4,6-dichloro, 5-methoxy | Not reported | 313–315 K |
| Compound 5e (tert-Butyl butanamide) | C₂₀H₃₀N₄O₂ | 382.48 | tert-Butyl, 4-(dimethylamino)benzyl | 16% | 106°C |
| Betrixaban | C₂₅H₂₇ClN₆O₄ | 534.97 | Pyridin-2-yl, methoxybenzoyl | Not reported | Not reported |
Research Findings and Implications
- Synthetic Challenges : Low yields in analogues like 5e (16%) highlight difficulties in steric and electronic control during amide coupling or pyrimidine functionalization .
- Crystallinity: Chlorinated pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit stronger intermolecular interactions (Cl···N) than dimethylamino-substituted derivatives, suggesting that the target compound may require co-crystallization agents for stability .
- Bioactivity Potential: Enamide derivatives (e.g., ) demonstrate that α,β-unsaturated systems enhance target engagement, a strategy that could be applied to the target compound by modifying the butanamide chain .
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, linked to a butanamide moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various molecular targets, including:
- Kinases : The compound modulates kinase activity, which is essential for many cellular processes, including growth and proliferation. Inhibition of kinases can lead to reduced tumor growth in cancer models .
- COX Enzymes : Studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
- Cell Viability Assays : In vitro studies have shown that the compound significantly reduces the viability of several cancer cell lines, including breast and prostate cancer cells. For example, treatment with the compound led to a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased Annexin V staining, indicating early apoptotic changes .
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| PC-3 | 10 | 65 |
| A549 | 5 | 50 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting COX enzymes:
- Inhibition Studies : In vitro assays showed that this compound inhibited COX-2 activity with an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 µmol) .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model using MCF-7 cells implanted in mice, administration of the compound resulted in a significant decrease in tumor size compared to control groups receiving no treatment or vehicle control .
- Inflammatory Disease Model : In carrageenan-induced paw edema models, the compound significantly reduced inflammation markers and edema formation compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis often involves coupling pyrimidine derivatives with butanamide precursors. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) are used as coupling agents in dioxane or dimethylformamide (DMF) to facilitate amide bond formation . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and trituration in diethyl ether/dichloromethane can enhance purity. Low yields (e.g., 28%) may arise from steric hindrance or competing side reactions; optimizing stoichiometry or using microwave-assisted synthesis could improve efficiency .
Q. How can the structural integrity of This compound be confirmed experimentally?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify substituent positions (e.g., dimethylamino and methoxy groups) and amide linkages.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]).
- X-ray Crystallography : Co-crystallization with compatible solvents (e.g., ethanol/water mixtures) and analysis at 2.05 Å resolution can resolve 3D conformation, as demonstrated for structurally related butanamide inhibitors .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store as a lyophilized solid under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational methods predict the biological activity of This compound?
- Methodology :
- Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). For example, similar compounds inhibit EGFR mutants by binding to ATP pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using PubChem-derived datasets .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in biological assay data for this compound?
- Methodology :
- Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify non-linear effects.
- Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out nonspecific binding.
- Metabolite Analysis : LC-MS/MS can detect degradation products that may interfere with assays .
Q. How does This compound interact with cellular targets in mechanistic studies?
- Methodology :
- Pull-Down Assays : Immobilize the compound on Sepharose beads to capture binding proteins from cell lysates.
- Kinase Profiling : Use radioactive -ATP assays to measure inhibition of kinases like EGFR or MAPK .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodology :
- Process Chemistry Optimization : Replace hazardous solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether).
- Crystallization Control : Polymorph screening (e.g., via solvent evaporation) ensures batch-to-batch consistency in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
